molecular formula C8H8N2O2S B1628329 Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate CAS No. 85092-72-4

Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate

Cat. No.: B1628329
CAS No.: 85092-72-4
M. Wt: 196.23 g/mol
InChI Key: IVHYPGKMCSKNQO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. One such method includes the use of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile, which allows for the expeditious and catalyst-free one-pot synthesis of the desired thiophene derivative .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its specific structural modifications. The pathways involved often include inhibition of key enzymes or modulation of receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

  • Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
  • 2-Amino-5-methyl-3-thiophenecarbonitrile

Comparison: Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate is unique due to the presence of both an amino and a cyano group on the thiophene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced nucleophilicity and potential for diverse chemical transformations .

Properties

IUPAC Name

methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-5(3-9)6(10)7(13-4)8(11)12-2/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHYPGKMCSKNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(=O)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574372
Record name Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85092-72-4
Record name Methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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